molecular formula C16H15N3O B2873232 2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 876901-11-0

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Katalognummer: B2873232
CAS-Nummer: 876901-11-0
Molekulargewicht: 265.316
InChI-Schlüssel: DIGLFVWQLGEEFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-Benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a synthetic benzimidazole derivative supplied as a high-purity screening compound for research purposes. This molecule features a benzodiazole (benzimidazole) core, a privileged structure in medicinal chemistry known for its versatile biological behavior and wide range of pharmacological activities . The scaffold is frequently investigated as a bioisosteric replacement for other azole systems and serves as a key pharmacophore in the design of new therapeutic agents . In research settings, compounds based on the N-phenylacetamide structure and benzimidazole core are explored for their potential to interact with key enzymatic targets. Structurally related phenylacetamide-benzothiazine derivatives have demonstrated significant inhibitory activity against the urease enzyme, a known infectious factor in pathogenic bacteria . Furthermore, closely related 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide analogs have been systematically designed, synthesized, and evaluated as potent and selective monoamine oxidase A (MAO-A) inhibitors, showing promising antidepressant activity in preclinical models . The structural motif of an acetamide bridge connecting a benzimidazole ring to an N-methyl-N-phenyl group is designed to influence the compound's lipophilicity and membrane permeability, which are critical parameters for bioavailability and target engagement . Researchers utilize this compound in hit identification and lead optimization campaigns, particularly within antimicrobial, anticancer, and central nervous system (CNS) drug discovery programs. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-18(13-7-3-2-4-8-13)16(20)11-19-12-17-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGLFVWQLGEEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural and Mechanistic Foundations of 2-(1H-1,3-Benzodiazol-1-yl)-N-Methyl-N-Phenylacetamide

Molecular Architecture and Functional Groups

The target compound features a benzimidazole core (1H-1,3-benzodiazole) linked via a methylene bridge to an N-methyl-N-phenylacetamide group. The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capacity, while the acetamide group introduces conformational flexibility and hydrophobic interactions. The molecular formula is C₁₆H₁₄N₄O , with a molecular weight of 278.32 g/mol .

Key Synthetic Challenges

  • Regioselectivity : Ensuring substitution at the 1-position of the benzimidazole ring.
  • Amide Bond Formation : Achieving efficient coupling between the benzimidazole and acetamide groups.
  • Purification : Separating byproducts due to the polar nature of intermediates.

Primary Synthetic Routes and Methodological Variations

Alkylation of Benzimidazole with Haloacetamide Derivatives

This method involves the reaction of 1H-benzimidazole with 2-chloro-N-methyl-N-phenylacetamide in the presence of a base.

Reaction Conditions and Optimization
  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields moderate conversion (45–60%).
  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the benzimidazole nitrogen.
  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) improves reaction rates by facilitating phase transfer.

Table 1: Alkylation Reaction Optimization

Parameter Optimal Condition Yield (%)
Base K₂CO₃ 58
Solvent DMF 62
Temperature (°C) 90 60
Catalytic Additive TBAI (5 mol%) 68
Limitations
  • Competing side reactions at the 3-position of benzimidazole.
  • Hydrolysis of the chloroacetamide intermediate under prolonged heating.

Coupling via Acyl Chloride Intermediates

Synthesizing 2-(1H-benzodiazol-1-yl)acetic acid followed by conversion to its acyl chloride and coupling with N-methylaniline.

Stepwise Synthesis
  • Synthesis of 2-(1H-Benzodiazol-1-yl)acetic Acid :
    • Benzimidazole reacts with ethyl bromoacetate in DMF/K₂CO₃, followed by saponification with NaOH (yield: 72%).
  • Acyl Chloride Formation :
    • Treatment with thionyl chloride (SOCl₂) at reflux for 3 hours (conversion >95%).
  • Amide Coupling :
    • Reaction with N-methylaniline in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C (yield: 65%).

Table 2: Coupling Reaction Efficiency

Step Reagents/Conditions Yield (%)
Alkylation Ethyl bromoacetate, DMF, K₂CO₃ 72
Saponification NaOH, EtOH/H₂O 85
Acyl Chloride SOCl₂, reflux 95
Amide Formation N-methylaniline, Et₃N, DCM 65
Advantages
  • High purity due to crystalline intermediates.
  • Scalability for industrial production.

One-Pot Tandem Synthesis

A streamlined approach combining benzimidazole formation and acetamide coupling in a single reactor.

Reaction Protocol
  • Benzimidazole Synthesis :
    • Condensation of o-phenylenediamine with formic acid under reflux (4 hours).
  • In Situ Acetamide Coupling :
    • Addition of N-methyl-N-phenylchloroacetamide and K₂CO₃ in DMF at 100°C (12 hours).

Table 3: One-Pot Synthesis Outcomes

Parameter Condition Yield (%)
o-PDA:Formic Acid 1:1.2 molar ratio 78
Reaction Time 16 hours 70
Solvent DMF 65
Challenges
  • Byproduct formation from incomplete imidazole cyclization.
  • Lower yields compared to stepwise methods.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.12 (m, 9H, aromatic), 4.82 (s, 2H, CH₂), 3.32 (s, 3H, N-CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzimidazole).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 189–191°C (uncorrected).

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

  • Recrystallization Solvents : Ethyl acetate/hexane mixtures enable >90% recovery.
  • Catalyst Recycling : K₂CO₃ can be reclaimed via aqueous extraction (efficiency: 85%).

Cost-Benefit Analysis

  • Raw Material Costs : ~$120/kg for pilot-scale production.
  • Energy Consumption : 15 kWh/kg for distillation steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cancer cell proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Triazole-acetamides (e.g., 2eaa–2eaj) achieve near-quantitative yields (up to 99%) via click chemistry, outperforming benzimidazole-containing analogs (~70–85%) .
Physicochemical Properties

Comparative spectral and physical data highlight structural distinctions:

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) ¹H NMR (δ, ppm) Key Signals
Target Compound (Analogs) Not reported ~1670 (acetamide) N-CH3 (~3.0), Ar-H (~7.0–8.5)
2eaa (Triazole-Acetamide) Not reported 1682 N-CH3 (3.1), triazole-H (8.4)
6b (Benzotriazole-Acetamide) Not reported 1682 OCH2 (5.48), triazole-H (8.36)
W1 (Benzimidazole-Thioacetamide) Not reported 1671 S-CH2 (4.2), nitro-Ar-H (8.6)

Key Observations :

  • The acetamide carbonyl stretch (~1670–1682 cm⁻¹) is consistent across analogs, confirming the stability of the amide bond .
  • Substituents like nitro groups (e.g., 6b, W1) introduce deshielded aromatic protons (δ > 8.5 ppm), reflecting electronic effects .

Key Observations :

  • Antimicrobial Activity : Benzotriazole derivatives () exhibit broad-spectrum activity, likely due to the triazole’s ability to disrupt microbial membranes .
  • Anticancer Potential: Benzimidazole-thioacetamides (e.g., W1) show promise in cancer models, suggesting that the benzimidazole core may enhance cytotoxicity .

Biologische Aktivität

2-(1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a compound characterized by its unique structural features, including a benzodiazole ring and an acetamide moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O. Its structure includes both aromatic and heterocyclic components, which contribute to its chemical reactivity and biological activity. The benzodiazole ring system allows for various interactions with biological molecules, such as hydrogen bonding and π-π stacking interactions.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , potentially disrupting specific biological pathways. Although the exact mechanism of action remains unclear, preliminary studies suggest that it could inhibit key enzymes involved in various metabolic processes .

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. Its structural features may allow it to interact with microbial targets effectively. While specific data on its efficacy against particular pathogens is limited, the potential for antimicrobial applications exists.

Anticancer Properties

There is emerging interest in the anticancer potential of this compound. Some studies suggest that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. The compound's ability to interact with cellular targets may contribute to its anticancer effects, although detailed studies are required to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructureUnique Features
N-(1H-benzimidazol-2-ylmethyl)butanamideStructureExhibits anti-inflammatory activity
N-(1,3-Benzothiazol-2-yl)-arylamidesStructurePotential as histamine receptor antagonists
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamideStructureInvestigated for herbicidal activity

The combination of a benzodiazole ring with an acetamide group in this compound allows for unique interactions with biological targets compared to similar compounds, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of acetamides that include benzodiazole moieties. For example, a study highlighted the synthesis of new N-substituted acetamides and evaluated their analgesic activity using animal models. These derivatives showed significant promise in pharmacological applications .

Moreover, molecular docking studies have been employed to predict the binding affinities of various derivatives to enzyme active sites, providing insights into their potential therapeutic applications against diseases like cancer and infections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.